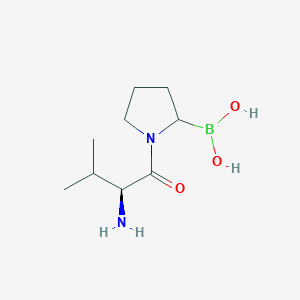
(R)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2,4-Dimetil-1,2,5-tiadiazepano 1,1-dióxido clorhidrato es un compuesto heterocíclico que contiene átomos de azufre y nitrógeno dentro de su estructura cíclica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-2,4-Dimetil-1,2,5-tiadiazepano 1,1-dióxido clorhidrato normalmente implica la reacción de β-aminoetanosulfonamidas con donantes de metileno como diclorometano, dibromometano y formaldehído . Las β-aminoetanosulfonamidas se obtienen mediante la adición de Michael secuencial de aminas a α,β-ethenesulfonil fluoruros seguidos de una posterior reacción de intercambio de fluoruro de azufre (VI) (SuFEx) con aminas en el enlace azufre-flúor .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implica escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y el rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-2,4-Dimetil-1,2,5-tiadiazepano 1,1-dióxido clorhidrato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfona en sulfuro.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo sulfona puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Los nucleófilos como aminas y tioles se utilizan comúnmente en reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Sulfuros.
Sustitución: Varios derivados de tiadiazepano sustituidos.
Aplicaciones Científicas De Investigación
(R)-2,4-Dimetil-1,2,5-tiadiazepano 1,1-dióxido clorhidrato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su estructura química única.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como conductividad y estabilidad.
Mecanismo De Acción
El mecanismo de acción de (R)-2,4-Dimetil-1,2,5-tiadiazepano 1,1-dióxido clorhidrato involucra su interacción con dianas moleculares y vías específicas. El compuesto puede interactuar con enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y vías exactas aún están en investigación, pero la estructura del compuesto sugiere posibles interacciones con biomoléculas que contienen azufre y nitrógeno.
Comparación Con Compuestos Similares
Compuestos similares
1,2,4-Benzotiadiazina-1,1-dióxido: Conocido por sus actividades biológicas, incluidas las propiedades antimicrobianas e antihipertensivas.
1,2,4-Tiadiazinano 1,1-dióxidos: Encontrado en varios compuestos biológicamente activos para diferentes condiciones médicas.
Singularidad
(R)-2,4-Dimetil-1,2,5-tiadiazepano 1,1-dióxido clorhidrato es único debido a su estructura cíclica específica y la presencia de átomos de azufre y nitrógeno. Esta estructura única contribuye a sus distintas propiedades químicas y biológicas, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo en diversos campos.
Propiedades
Fórmula molecular |
C6H15ClN2O2S |
|---|---|
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
(4R)-2,4-dimethyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(2)11(9,10)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
Clave InChI |
PWIFBWJZLFELQK-FYZOBXCZSA-N |
SMILES isomérico |
C[C@@H]1CN(S(=O)(=O)CCN1)C.Cl |
SMILES canónico |
CC1CN(S(=O)(=O)CCN1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)


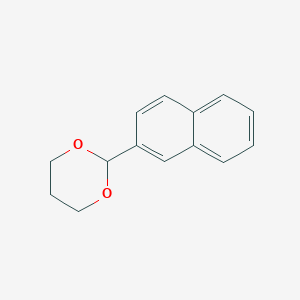
![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)
![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)
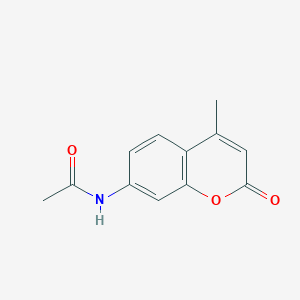
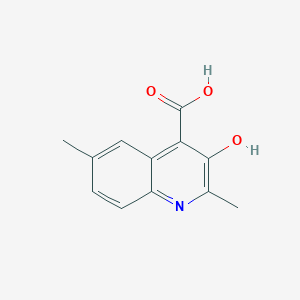

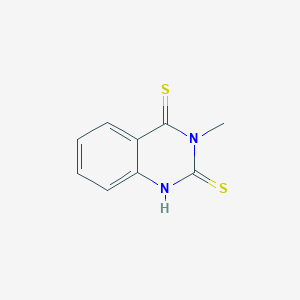
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)

